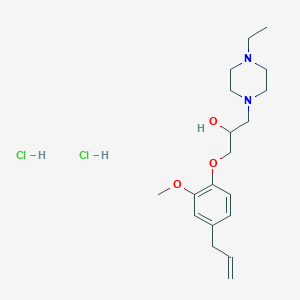
1-(4-Allyl-2-methoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Allyl-2-methoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C19H32Cl2N2O3 and its molecular weight is 407.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Allyl-2-methoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride, a compound derived from piperazine and methoxyphenol derivatives, has garnered attention for its potential biological activities. This article presents an in-depth analysis of its biological properties, including antimicrobial effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C20H24Cl2N2O3
- Molecular Weight : 407.32 g/mol
- CAS Number : 123719-79-9
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of compounds related to 4-Allyl-2-methoxyphenol, a key structural component. For instance, eugenol (4-Allyl-2-methoxyphenol) has demonstrated significant activity against various fungal strains, including azole-resistant Aspergillus fumigatus. The compound inhibited biofilm formation and reduced the expression of efflux pump genes associated with drug resistance .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Eugenol | Aspergillus fumigatus | 312 - 500 µg/mL |
| 1-(4-Allyl-2-methoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol | Candida albicans | TBD |
The biological activity of this compound is primarily attributed to its ability to disrupt microbial cell membranes and inhibit biofilm formation. In vitro studies have shown that it alters the permeability of fungal cell membranes, leading to the leakage of intracellular components . Additionally, it modulates the expression of genes related to biofilm formation and efflux pumps, which are critical in developing resistance against antifungal agents .
Study on Biofilm Inhibition
A significant study investigated the antibiofilm activity of eugenol against azole-resistant Aspergillus fumigatus. The results indicated that eugenol not only inhibited biofilm formation but also significantly reduced the expression of several genes associated with drug resistance, such as MDR1 and MDR4 . This study underscores the potential application of compounds like 1-(4-Allyl-2-methoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol in treating resistant fungal infections.
Cytotoxicity Evaluation
Another investigation assessed the cytotoxic effects of related piperazine derivatives on various cancer cell lines. The findings revealed that these compounds exhibited selective cytotoxicity against tumorigenic cells while sparing normal cells, suggesting a promising therapeutic index for further development .
Propiedades
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3.2ClH/c1-4-6-16-7-8-18(19(13-16)23-3)24-15-17(22)14-21-11-9-20(5-2)10-12-21;;/h4,7-8,13,17,22H,1,5-6,9-12,14-15H2,2-3H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGGWMIZEIZEDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)CC=C)OC)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













